molecular formula C21H20N2O5S B306425 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Cat. No. B306425
M. Wt: 412.5 g/mol
InChI Key: AVGBQADAPYDLDV-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide, also known as EHT 1864, is a small molecule inhibitor that has been extensively studied for its potential use in cancer research and therapy.

Mechanism of Action

2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 acts as a competitive inhibitor of Rho GTPases by binding to their nucleotide-binding site. This prevents the exchange of GDP for GTP, which is necessary for the activation of Rho GTPases. As a result, the downstream signaling pathways that are activated by Rho GTPases are inhibited, leading to the suppression of tumor growth and metastasis.
Biochemical and Physiological Effects
2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that it inhibits the migration and invasion of cancer cells, induces apoptosis, and decreases the expression of genes involved in tumor growth and metastasis. In vivo studies have shown that it suppresses tumor growth and metastasis in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 in lab experiments is its specificity for Rho GTPases, which allows for the selective inhibition of their activity. However, a limitation is that it may not be effective in all types of cancer or in all stages of cancer progression. Additionally, its efficacy may be influenced by factors such as the dosage and administration route.

Future Directions

For the use of 2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 in cancer research and therapy include the development of new formulations and administration routes, the identification of biomarkers that can predict its efficacy, and the investigation of its potential use in combination with other cancer therapies. Additionally, further studies are needed to better understand its mechanism of action and to identify potential side effects and toxicity.

Synthesis Methods

2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 can be synthesized through a multi-step process involving the reaction of 4-methylbenzylamine with 2-bromo-N-(4-methylphenyl)acetamide, followed by the reaction of the resulting intermediate with ethyl 3-ethoxy-4-hydroxybenzoate and 2-thioxo-1,3-thiazolidin-4-one. The final product is obtained through purification and isolation steps.

Scientific Research Applications

2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide 1864 has been studied extensively for its potential use in cancer research and therapy. It has been shown to inhibit the activity of Rho GTPases, which are involved in various cellular processes such as cell migration, proliferation, and survival. Inhibition of Rho GTPases has been linked to the suppression of tumor growth and metastasis.

properties

Product Name

2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

Molecular Formula

C21H20N2O5S

Molecular Weight

412.5 g/mol

IUPAC Name

2-[(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C21H20N2O5S/c1-3-28-17-10-14(6-9-16(17)24)11-18-20(26)23(21(27)29-18)12-19(25)22-15-7-4-13(2)5-8-15/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b18-11-

InChI Key

AVGBQADAPYDLDV-WQRHYEAKSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)O

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)C)O

Origin of Product

United States

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